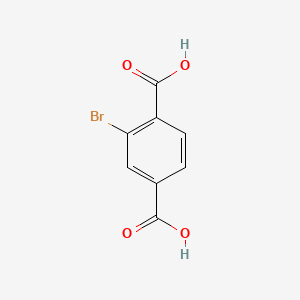

2-Bromoterephthalic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3985. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBGNSFASPVGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207320 | |

| Record name | Bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-35-6 | |

| Record name | Bromoterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 586-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromoterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D55SB5C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromoterephthalic Acid: Chemical Properties and Structure

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, spectral data, and key synthetic and analytical methodologies. Furthermore, it explores the reactivity and applications of this compound as a versatile building block in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs) and other complex molecules.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 2-bromo-1,4-benzenedicarboxylic acid, is an organic compound featuring a benzene (B151609) ring substituted with two carboxylic acid groups at the 1 and 4 positions and a bromine atom at the 2-position.[1][2] This substitution pattern makes it a valuable intermediate for further functionalization.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-bromobenzene-1,4-dicarboxylic acid[2] |

| Synonyms | 2-Bromo-1,4-benzenedicarboxylic acid, Bromoterephthalic acid[3][4] |

| CAS Number | 586-35-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₅BrO₄[1][2][3][5][8] |

| Molecular Weight | 245.03 g/mol [4][5][6][7][8] |

| SMILES String | OC(=O)c1ccc(C(O)=O)c(Br)c1 |

| InChI Key | QPBGNSFASPVGTP-UHFFFAOYSA-N[2] |

| EC Number | 209-572-8[4][5] |

| Beilstein Registry Number | 2616163[4] |

Physicochemical Properties

This compound typically presents as a white to off-white crystalline powder or solid with no distinctive odor.[1][5] It exhibits limited solubility in water but is more soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | White to off-white crystalline powder[1][5] |

| Melting Point | 295-297 °C (lit.)[3][5][9] |

| Boiling Point (Predicted) | 421.6 ± 40.0 °C[3][5] |

| Density (Rough Estimate) | 1.8281 g/cm³[3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO)[1][9] |

Spectral Data

The structural characterization of this compound is well-supported by various spectroscopic techniques. The following tables provide a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 8.17 (d), 8.01 (dd), 7.85 (d)[10] |

| ¹³C NMR | DMSO-d₆ | 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9[10] |

Infrared (IR) Spectroscopy

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| KBr disc | 3435, 3100-2500, 1700, 1580, 1450, 1280, 920[10] | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), C-O/O-H bend[10] |

Mass Spectrometry (MS)

| Technique | m/z Values | Assignment |

| Electron Impact (EI) | 244/246 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern)[10] |

| 227/229 | [M-OH]⁺ | |

| 199/201 | [M-COOH]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-bromo-1,4-dimethylbenzene.[5][9]

Materials:

-

2-bromo-1,4-dimethylbenzene

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Zirconium(IV) acetate

-

Sodium bromide

-

97% Acetic acid solution

-

Water

Procedure:

-

In a stirred autoclave equipped with an internal cooling coil and a reflux condenser, combine 2-bromo-1,4-dimethylbenzene (541 mmol), cobalt(II) acetate tetrahydrate (0.625 mmol), manganese(II) acetate tetrahydrate (0.625 mmol), zirconium(IV) acetate (0.15 mmol), and sodium bromide (0.525 mmol) in 500 g of a 97% acetic acid solution.[5][9]

-

Stir the mixture at a constant rate using a gas dispersion stirrer to optimize gas mixing.[5][9]

-

Heat the mixture to 150 °C and maintain for 2 hours, then ramp up to 180 °C and hold for 4 hours.[5][9]

-

Continuously vent air at a back pressure of 400 psig (2.76 MPa) during the heating process.[5][9]

-

Upon completion, slowly release the pressure and cool the reactor to 50 °C.[5][9]

-

Drain the reaction products and rinse the reactor with two 50 g portions of acetic acid to collect any residual product.[5][9]

-

Collect the white solid product by diafiltration, wash with water, and dry under vacuum.[5][9]

-

This process yields this compound as a white solid with approximately 85% yield and 99% purity, which can be confirmed by ¹H NMR.[5][9]

Caption: Synthesis workflow for this compound.

General Protocol for NMR Spectral Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[10]

-

Ensure the sample is fully dissolved before analysis.[10]

Data Acquisition:

-

Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[10]

-

Set the appropriate spectral width and number of scans. A higher number of scans may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio.[10]

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[10]

-

Acquire the spectra at room temperature.[10]

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[10]

Application in Metal-Organic Framework (MOF) Synthesis

This compound is a valuable linker in the synthesis of MOFs. The following is a general protocol for the synthesis of a zirconium-based MOF.[11]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

Dimethylformamide (DMF)

-

Acetic acid

Procedure:

-

Dissolve ZrCl₄ (0.5 mmol) and this compound (0.5 mmol) in a DMF solution (12.5 mL).[11]

-

Add acetic acid (1.5 mL) as a modulator to the solution.[11]

-

Heat the mixture in an oil bath at 120 °C under reflux for 24 hours.[11]

-

After cooling, the resulting MOF product can be collected and purified.

Caption: Workflow for Zr-based MOF synthesis.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the presence of both carboxylic acid and bromine functionalities.[1][12]

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid groups are ideal for coordinating with metal ions to form the porous structures of MOFs.[1][11] The bromine atom can be used for post-synthetic modification of the MOF.[12]

-

Pharmaceuticals and Agrochemicals: It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][9]

-

Cross-Coupling Reactions: The bromine substituent provides a reactive site for further functionalization through reactions like Suzuki-Miyaura coupling to form biaryl compounds.[12]

-

Polymer Synthesis: It is a precursor for synthesizing materials with catalytic activity and can be used in the production of specialty polymers.[11][12]

Caption: Structural relationship of this compound.

Safety and Handling

This compound should be handled with care. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[13] It may also cause respiratory irritation.[13]

Precautionary Measures:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances such as strong bases, reducing agents, and oxidizing agents.[1]

-

Use personal protective equipment, including gloves, eye shields, and a dust mask.

Conclusion

This compound is a highly versatile and valuable compound in the fields of materials science, organic synthesis, and drug development. Its unique structure, featuring both carboxylic acid and bromo functional groups, allows for a wide range of chemical transformations and applications. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols to serve as a foundational resource for researchers and scientists.

References

- 1. Page loading... [guidechem.com]

- 2. A14393.06 [thermofisher.com]

- 3. This compound CAS#: 586-35-6 [amp.chemicalbook.com]

- 4. 2-ブロモテレフタル酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 586-35-6 [m.chemicalbook.com]

- 6. This compound for synthesis 586-35-6 [sigmaaldrich.com]

- 7. 2-溴对苯二甲酸 - this compound [sigmaaldrich.com]

- 8. This compound(586-35-6) 1H NMR [m.chemicalbook.com]

- 9. This compound | 586-35-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 586-35-6 | Benchchem [benchchem.com]

- 13. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromoterephthalic Acid from 2-Bromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromoterephthalic acid, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and advanced materials. The primary synthetic route detailed herein is the liquid-phase oxidation of 2-bromo-p-xylene (B1265381). This document offers detailed experimental protocols, quantitative data, and spectral analysis to support researchers in the successful preparation and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, 2-bromo-p-xylene, and the final product, this compound, is presented below.

Table 1: Physicochemical Data of 2-bromo-p-xylene

| Property | Value |

| Molecular Formula | C₈H₉Br |

| Molecular Weight | 185.06 g/mol [1] |

| Appearance | Colorless crystals or a clear liquid[2] |

| Boiling Point | 199-201 °C[3] |

| Melting Point | 9-10 °C[3] |

| Density | 1.389 g/mL at 25 °C |

| Refractive Index | 1.5490 to 1.5530 at 20°C[2] |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrO₄[4][5] |

| Molecular Weight | 245.03 g/mol [5][6] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 295-297 °C (lit.)[5][7] |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMF and DMSO.[4] |

| pKa | 2.44 ± 0.10 (Predicted)[5] |

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of 2-bromo-p-xylene. The following sections detail the chemical reaction and a comprehensive experimental protocol.

Reaction Pathway

The overall chemical transformation involves the oxidation of the two methyl groups of 2-bromo-p-xylene to carboxylic acid functionalities.

Experimental Protocol

This protocol is based on a liquid-phase oxidation method using a multi-component catalyst system.

Materials:

-

2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Zirconium(IV) acetate

-

Sodium bromide

-

97% Acetic acid

-

Water

Equipment:

-

Stirred autoclave with an internal cooling coil and a reflux condenser

-

Gas dispersion stirrer

-

Heating and pressure regulation system

-

Diafiltration apparatus

-

Vacuum drying oven

Procedure:

-

Reactor Charging: In a stirred autoclave, combine 2-bromo-1,4-dimethylbenzene (541 mmol) with a solution of cobalt(II) acetate tetrahydrate (0.625 mmol), manganese(II) acetate tetrahydrate (0.625 mmol), zirconium(IV) acetate (0.15 mmol), and sodium bromide (0.525 mmol) in 500 g of 97% acetic acid.[2]

-

Reaction Conditions:

-

Stir the mixture at a constant rate using a gas dispersion stirrer to ensure optimal gas mixing.

-

Heat the mixture to 150 °C and maintain this temperature for 2 hours.[2][7]

-

Ramp up the temperature to 180 °C and maintain for 4 hours.[2][7]

-

Throughout the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).[2][7]

-

-

Work-up:

-

Product Isolation and Purification:

-

Collect the white solid product by diafiltration.

-

Wash the solid with water.

-

Dry the product under vacuum.

-

Expected Yield and Purity:

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Spectroscopic Data

The following tables summarize the key spectral data for the starting material and the final product, which are crucial for their identification and characterization.

Table 3: Spectral Data for 2-bromo-p-xylene

| Technique | Data |

| ¹H NMR (CDCl₃) | Spectral data available, requires specific database access for full interpretation.[8] |

| IR Spectrum | Conforms to structure.[9] |

| Mass Spectrum (EI) | Data available in the NIST WebBook.[1] |

Table 4: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 8.17 (d), 8.01 (dd), 7.85 (d)[10] |

| ¹³C NMR (DMSO-d₆) | δ 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9[10] |

| IR (KBr disc) (cm⁻¹) | 3435, 3100-2500 (O-H), 1700 (C=O), 1580, 1450 (C=C), 1280, 920 (C-O/O-H bend)[10] |

| Mass Spec. (EI) m/z | 244/246 ([M]⁺, bromine isotope pattern), 227/229 ([M-OH]⁺), 199/201[10] |

Safety Information

-

2-bromo-p-xylene: It is a strong irritant, particularly to the eyes and mucous membranes. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]

-

This compound: While comprehensive toxicological data is limited, it should be handled with caution. Acute exposure may cause irritation to the eyes, skin, and respiratory tract. Ingestion could lead to gastrointestinal discomfort.[4]

-

The synthesis involves high temperatures and pressures and should only be conducted by trained personnel in a suitable high-pressure reactor.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific equipment and desired scale.

References

- 1. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 2. Buy 2-Bromo-p-xylene | 553-94-6 [smolecule.com]

- 3. far-chemical.com [far-chemical.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 586-35-6 [m.chemicalbook.com]

- 6. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 586-35-6 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 173421000 [thermofisher.com]

- 10. benchchem.com [benchchem.com]

2-Bromoterephthalic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoterephthalic acid, a key building block in synthetic chemistry. With applications ranging from the development of advanced materials to its potential as an intermediate in pharmaceuticals, this document serves as a critical resource for professionals in research and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Identifiers and Properties

This compound, a substituted aromatic dicarboxylic acid, is a valuable intermediate in organic synthesis. Its chemical identity and core physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 586-35-6[1][2][3][4] |

| Molecular Formula | C₈H₅BrO₄[1][3][4] |

| Molecular Weight | 245.03 g/mol [1][3] |

| IUPAC Name | 2-bromobenzene-1,4-dicarboxylic acid[4] |

| Synonyms | 2-Bromo-1,4-benzenedicarboxylic acid, Bromoterephthalic acid[2] |

| Physicochemical Property | Value |

| Melting Point | 295-297 °C (lit.) |

| Appearance | White to off-white crystalline solid |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMF and DMSO. |

| pKa (Predicted) | 2.44 ± 0.10 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through the oxidation of 2-bromo-1,4-dimethylbenzene. The following protocol details a representative experimental procedure.

Materials:

-

2-bromo-1,4-dimethylbenzene

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Zirconium(IV) acetate

-

Sodium bromide

-

97% Acetic acid solution

-

Pressurized reactor (autoclave) with internal cooling coil and reflux condenser

Procedure:

-

Reaction Setup: In a stirred autoclave, a mixture of cobalt(II) acetate tetrahydrate (0.625 mmol), manganese(II) acetate tetrahydrate (0.625 mmol), zirconium(IV) acetate (0.15 mmol), and sodium bromide (0.525 mmol) is prepared in 500 g of a 97% acetic acid solution.

-

Addition of Starting Material: To this solution, 2-bromo-1,4-dimethylbenzene (541 mmol) is added.

-

Reaction Conditions: The mixture is stirred continuously to ensure optimal gas mixing. The reactor is heated to 150 °C for 2 hours, and then the temperature is increased to 180 °C for an additional 4 hours. Throughout the heating process, the air is continuously vented at a back pressure of 400 psig (2.76 MPa).

-

Work-up: Upon completion, the reactor is cooled to 50°C, and the pressure is slowly released. The reaction products are drained.

-

Purification: The reactor is rinsed with acetic acid to collect any residual product. The collected solid is purified by diafiltration, washed with water, and dried under a vacuum to yield this compound as a white solid.

Applications in Research and Development

This compound is a versatile building block, primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs). Its bifunctional nature, possessing both carboxylic acid groups for coordination and a bromine atom for post-synthetic modification, makes it a valuable linker for creating functional materials.

Metal-Organic Framework (MOF) Synthesis

The following is a generalized protocol for the synthesis of a zirconium-based MOF using this compound as the organic linker.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (modulator)

-

Teflon-lined autoclave

Procedure:

-

Solution Preparation: In a Teflon-lined autoclave, dissolve ZrCl₄ (0.5 mmol) and this compound (0.5 mmol) in 12.5 mL of DMF.

-

Addition of Modulator: Add 1.5 mL of acetic acid to the solution. Acetic acid acts as a modulator to control crystal growth.

-

Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

Isolation and Washing: After cooling to room temperature, the precipitate is collected by centrifugation. The product is washed with DMF and then with ethanol (B145695) to remove unreacted starting materials.

-

Activation: The synthesized MOF is dried under a vacuum to remove solvent molecules from the pores.

Role in Drug Development

While this compound is not typically a pharmacologically active compound itself, it serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom and two carboxylic acid groups provides reactive handles for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry. Its derivatives can be explored for applications such as linkers in Proteolysis Targeting Chimeras (PROTACs), which are a novel therapeutic modality for targeted protein degradation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Store locked up.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Solubility of 2-Bromoterephthalic Acid in DMF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromoterephthalic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and presents a detailed experimental protocol for determining quantitative solubility in various organic solvents, including Dimethylformamide (DMF).

Introduction to this compound

This compound (C₈H₅BrO₄) is a halogenated aromatic dicarboxylic acid.[1] It presents as a white to off-white crystalline solid at room temperature.[1] The molecule's structure, featuring two carboxylic acid groups and a bromine atom on a benzene (B151609) ring, makes it a valuable building block in organic synthesis, particularly in the creation of metal-organic frameworks (MOFs).[1] Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative data (e.g., g/100 mL or molarity) for the solubility of this compound in various organic solvents in readily available scientific literature. However, qualitative descriptions of its solubility are available and summarized below.

Qualitative Solubility Data

This compound's polarity, due to the presence of two carboxylic acid groups, dictates its solubility behavior. It exhibits limited solubility in water but is more soluble in polar organic solvents.[1]

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | More Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | More Soluble | [1] |

| Water | Polar Protic | Limited/Sparingly Soluble | [1] |

| Ethanol | Polar Protic | Likely Soluble | Inferred from general principles |

| Methanol | Polar Protic | Likely Soluble | Inferred from general principles |

| Acetone | Polar Aprotic | Likely Soluble | Inferred from general principles |

| Dichloromethane (DCM) | Nonpolar | Likely Poorly Soluble | Inferred from general principles |

| Hexane | Nonpolar | Likely Insoluble | Inferred from general principles |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed protocol outlines a standard laboratory method for determining the solubility of this compound in a solvent of interest. This method is based on creating a saturated solution and determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, DMSO, Ethanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve Generation:

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to measure the response (e.g., peak area or absorbance) for each concentration.

-

Plot the response versus the concentration of the standard solutions to generate a calibration curve. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter into a clean vial.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic Profile of 2-Bromoterephthalic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoterephthalic acid (CAS No. 586-35-6), a valuable building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals the chemical environment of the protons on the aromatic ring.

| Parameter | Value |

| Nucleus | ¹H |

| Spectrometer Frequency | 400 MHz[1] |

| Solvent | DMSO-d₆[1][2] |

| Chemical Shift (δ) in ppm | Assignment |

| 8.17 (d) | Aromatic Proton |

| 8.01 (dd) | Aromatic Proton |

| 7.85 (d) | Aromatic Proton |

Note: The multiplicity (d = doublet, dd = doublet of doublets) indicates the coupling between adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Parameter | Value |

| Nucleus | ¹³C |

| Spectrometer Frequency | 400 MHz[3] |

| Solvent | DMSO-d₆[2][3] |

| Chemical Shift (δ) in ppm | Assignment |

| 167.1 | Carboxylic Acid Carbon |

| 165.8 | Carboxylic Acid Carbon |

| 137.5 | Aromatic Carbon |

| 135.2 | Aromatic Carbon |

| 132.9 | Aromatic Carbon |

| 131.8 | Aromatic Carbon |

| 130.2 | Aromatic Carbon |

| 122.9 | Aromatic Carbon (C-Br) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Technique | Key Absorption Bands (cm⁻¹) | Assignment |

| KBr disc | 3435, 3100-2500 (broad) | O-H stretch (carboxylic acid dimer)[2] |

| 1700 | C=O stretch (carbonyl)[2] | |

| 1580, 1450 | C=C stretch (aromatic)[2] | |

| 1280 | C-O stretch / O-H bend[2] | |

| 920 | O-H bend (out-of-plane)[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

| Technique | m/z Values | Assignment |

| Electron Impact (EI) | 244 / 246 | [M]⁺ (Molecular ion peak, showing the characteristic bromine isotope pattern)[2][4][5] |

| 227 / 229 | [M-OH]⁺[2][4][5] | |

| 199 / 201 | [M-COOH]⁺ or [M-H₂O-CO]⁺ |

Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity (e.g., 244 and 246) is characteristic of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.[2]

-

Instrument Setup : Utilize a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[2]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[2]

-

Data Processing : Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. Set the spectral range, typically from 4000 to 400 cm⁻¹, and acquire the spectrum.[2]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer.[2]

-

Ionization :

-

Electron Impact (EI) : The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer at a high voltage. This is a softer ionization technique that often keeps the molecular ion intact.[2]

-

-

Mass Analysis : The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to High-Purity 2-Bromoterephthalic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, and applications of high-purity 2-Bromoterephthalic acid, a versatile building block in pharmaceutical and materials science research.

Introduction

This compound is a substituted aromatic dicarboxylic acid that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a benzene (B151609) ring functionalized with two carboxylic acid groups and a bromine atom, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of commercially available high-purity this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The unique properties of this compound make it a valuable precursor for the synthesis of novel pharmaceuticals, advanced polymers, and metal-organic frameworks (MOFs).

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in different purities and quantities. For research and development purposes, selecting a supplier that provides high-purity grades with detailed specifications is essential. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Purity | Assay Method | Appearance | Melting Point (°C) |

| Thermo Fisher Scientific | 97% | HPLC, Aqueous acid-base Titration | White powder or granules | 295.0-304.0[1][2] |

| Sigma-Aldrich (Merck) | ≥97.0% | HPLC | Solid | >300[3][4] |

| Sigma-Aldrich (Merck) | 95% | Not Specified | Not Specified | 295-297[5][6] |

| Elex Biotech LLC | Not Specified | Not Specified | Not Specified | Not Specified |

| BLD Pharm | Not Specified | Not Specified | Not Specified | Not Specified |

Synthesis and Purification

High-purity this compound can be synthesized through various methods, with the oxidation of 2-bromo-p-xylene (B1265381) being a common industrial approach. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1,4-dimethylbenzene

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Zirconium(IV) acetate

-

Sodium bromide

-

97% Acetic acid

-

Pressurized air or oxygen source

-

Stirred autoclave with internal cooling coil and reflux condenser

Procedure:

-

In a stirred autoclave, prepare a solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, zirconium(IV) acetate, and sodium bromide in 97% acetic acid.

-

Add 2-bromo-1,4-dimethylbenzene to the catalyst solution in the autoclave.

-

Seal the autoclave and begin stirring with a gas dispersion stirrer to ensure efficient gas-liquid mixing.

-

Heat the reaction mixture to 150°C and maintain this temperature for 2 hours while continuously sparging with air at a back pressure of 400 psig (2.76 MPa).

-

After 2 hours, increase the temperature to 180°C and continue the reaction for an additional 4 hours under the same air pressure.

-

Upon completion, cool the reactor to 50°C and slowly release the pressure.

-

Drain the reaction products from the autoclave. Rinse the reactor with additional acetic acid to collect any residual product.

-

The crude this compound will precipitate as a white solid.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with water until the filtrate is neutral.

-

Dry the purified this compound under vacuum to yield a white solid.

A typical synthesis can yield a product with a purity of 99%, which can be confirmed by ¹H NMR spectroscopy.

Applications in Research and Development

This compound is a versatile building block with applications in various areas of chemical research, including the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials like metal-organic frameworks (MOFs).[7]

Intermediate for the Synthesis of Functionalized Molecules

The bromine and carboxylic acid functionalities of this compound allow for a wide range of chemical transformations.

This protocol describes the synthesis of 2-Bromo-6-nitroterephthalic acid, a potentially valuable intermediate for novel pharmaceuticals.[8]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cooled sulfuric acid with continuous stirring until it is fully dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of this compound, ensuring the reaction temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice to precipitate the crude product.

-

If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with distilled water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 2-Bromo-6-nitroterephthalic acid.

The logical relationship for the synthesis of 2-Bromo-6-nitroterephthalic acid from terephthalic acid is illustrated in the following diagram.

Linker for Metal-Organic Frameworks (MOFs)

This compound serves as an organic linker in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, catalysis, and drug delivery.

This protocol outlines a general procedure for synthesizing a Zr-MOF using this compound as the linker.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (as a modulator)

Procedure:

-

In a suitable reaction vessel, dissolve Zirconium(IV) chloride (0.5 mmol) and this compound (0.5 mmol) in 12.5 mL of DMF.[3]

-

Add 1.5 mL of acetic acid to the solution. Acetic acid acts as a modulator, controlling the crystal growth.

-

Heat the mixture in an oil bath at 120°C under reflux for 24 hours.[3]

-

After 24 hours, cool the reaction mixture to room temperature. A white precipitate of the MOF should form.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product with DMF three times, followed by five washes with ethanol to remove any unreacted starting materials and solvent.

-

Dry the final MOF product under vacuum.

The following diagram illustrates a generalized workflow for the synthesis of MOFs.

Potential Role in Modulating Signaling Pathways

While direct evidence of this compound's involvement in specific signaling pathways is limited, studies on its parent compound, terephthalic acid, suggest potential biological activity. For instance, terephthalic acid has been shown to affect adipogenesis and thermogenesis by activating the PPAR-γ signaling pathway.[9] This suggests that derivatives like this compound could be explored for their potential to modulate this or other cellular signaling cascades.

The development of novel therapeutics often involves the design of molecules that can interact with specific biological targets within a signaling pathway. The functional groups on this compound provide handles for the synthesis of more complex molecules with the potential for such targeted biological activity.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a modulator.

Conclusion

High-purity this compound is a readily available and highly versatile chemical intermediate with significant potential for researchers in drug discovery and materials science. Its utility as a building block for complex organic molecules and as a linker for the synthesis of advanced materials like MOFs makes it a compound of considerable interest. While its direct biological activity is an area requiring further investigation, the functionalizability of its structure provides a promising platform for the development of novel therapeutic agents and functional materials. The experimental protocols and supplier information provided in this guide serve as a valuable resource for scientists and researchers working with this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 586-35-6 [chemicalbook.com]

- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms [mdpi.com]

safety and handling precautions for 2-Bromoterephthalic acid

An In-depth Technical Guide to the Safety and Handling of 2-Bromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 586-35-6), a compound utilized in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][4] |

| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder[6] |

| Molecular Formula | C₈H₅BrO₄[7] |

| Molecular Weight | 245.03 g/mol [8][9] |

| CAS Number | 586-35-6[2][8] |

| Melting Point | 295-297 °C (lit.)[8][9] |

| Water Solubility | Very soluble |

| pKa | 2.44 ± 0.10 (Predicted) |

| Stability | Stable under normal temperatures and pressures[10] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity and irritant properties, stringent precautions must be taken when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][10] For procedures that may generate dust, a chemical fume hood is required.[10]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are required.[10] For handling larger quantities or when there is a significant risk of splashing, a face shield should be worn.[8] |

| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][10] For tasks with a high risk of contamination, double-gloving and disposable sleeves are recommended. |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 143 approved respirator with a P2 cartridge is necessary.[6][8] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][10] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3][10] |

| Ingestion | Do not induce vomiting. [2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible substances such as strong bases, reducing agents, and oxidizing agents.[10]

-

The storage area should be locked.[2]

Disposal

-

Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[2]

-

As a halogenated organic compound, it should be collected in a designated waste container for halogenated solid waste.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Small Spills:

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Carefully scoop the spilled solid into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the spilled material and absorbent into a labeled container for disposal.

-

Experimental Protocols for Hazard Evaluation

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rats are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the dose for the next.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To assess the potential for a substance to cause toxicity through dermal exposure.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.

-

Methodology:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animals.

-

The test substance is applied uniformly over a shaved area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and a non-irritating tape.

-

The animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weights are recorded weekly.

-

Skin Irritation (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause skin irritation.

-

Test Animals: Typically, albino rabbits are used.

-

Methodology:

-

A small area of the animal's skin is shaved.

-

A small amount of the test substance is applied to the shaved skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The degree of irritation is scored according to a standardized scale.

-

Eye Irritation (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause eye irritation or damage.

-

Test Animals: Typically, albino rabbits are used.

-

Methodology:

-

A small amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the eye reactions is scored.

-

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. This compound | 586-35-6 [chemicalbook.com]

- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 3. westlab.com [westlab.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qmul.ac.uk [qmul.ac.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. scienceready.com.au [scienceready.com.au]

- 10. This compound | 586-35-6 | Benchchem [benchchem.com]

electrophilic bromination of terephthalic acid mechanism

An In-depth Technical Guide to the Electrophilic Bromination of Terephthalic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terephthalic acid, a commodity chemical primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂.[1][2] The functionalization of its aromatic ring opens avenues for the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.[3] Electrophilic bromination is a key transformation that introduces a bromine atom onto the benzene (B151609) ring, providing a reactive handle for further synthetic modifications.[4][5]

This guide provides a comprehensive overview of the electrophilic bromination of terephthalic acid, focusing on the underlying mechanism, detailed experimental protocols, and quantitative data. Due to the presence of two strongly deactivating carboxylic acid groups, the bromination of terephthalic acid presents unique challenges, requiring carefully controlled and often harsh reaction conditions to achieve the desired substitution.[4][6]

Core Mechanism of Electrophilic Bromination

The bromination of terephthalic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4][7] This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species.[7][8]

The Role of Substituents

The two carboxylic acid (-COOH) groups on the terephthalic acid ring are powerful electron-withdrawing groups. Their presence has two major consequences for electrophilic substitution:

-

Deactivation of the Ring : The -COOH groups withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[6][9] Consequently, forceful reaction conditions are necessary for bromination to occur.

-

Directing Effects : Electron-withdrawing groups are meta-directors.[6][9] In terephthalic acid, the four available positions on the ring are all ortho to one -COOH group and meta to the other. Since the ortho positions are more strongly deactivated, substitution is kinetically challenging. However, as all positions are equivalent, the reaction, when forced, will yield 2-bromoterephthalic acid.

Step-by-Step Mechanism

The reaction mechanism involves three primary steps:

-

Generation of the Electrophile : The reaction requires a strong electrophile. Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated terephthalic acid ring. A Lewis acid catalyst (like FeBr₃) or a strong protic acid (like concentrated HNO₃ or oleum) is used to polarize the Br-Br bond, generating a potent electrophilic bromine species, often represented as "Br⁺".[10]

-

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the aromatic ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture removes a proton (H⁺) from the carbon atom bearing the new bromine substituent. This regenerates the stable aromatic π-system, yielding the final product, this compound or its polybrominated derivatives.

References

- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 2. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 586-35-6 | Benchchem [benchchem.com]

- 5. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

- 6. Electrophilic substitution | chemistry | Britannica [britannica.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Potential Impurities in the Synthesis of 2-Bromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities encountered during the synthesis of 2-Bromoterephthalic acid (2-BTA). Understanding the formation and nature of these impurities is critical for the development of robust and well-controlled manufacturing processes, ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) and other fine chemicals. This document details the two primary synthetic routes to 2-BTA, outlines the potential process-related impurities and byproducts for each, provides detailed experimental protocols, and discusses analytical methods for impurity profiling.

Introduction

This compound is a key building block in organic synthesis, valued for its bifunctional nature. The presence of both a bromine atom and two carboxylic acid moieties allows for a wide range of subsequent chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). The purity of 2-BTA is paramount, as impurities can have a significant impact on the yield, selectivity, and safety profile of subsequent reactions and the final product. This guide focuses on the impurities arising from the two most common synthetic pathways:

-

Route A: Direct electrophilic bromination of terephthalic acid.

-

Route B: Oxidation of 2-bromo-1,4-dimethylbenzene.

Synthetic Pathways and Potential Impurities

Route A: Direct Bromination of Terephthalic Acid

The direct bromination of terephthalic acid is an electrophilic aromatic substitution reaction. While conceptually straightforward, controlling the regioselectivity to favor the desired mono-brominated product can be challenging.

Caption: Synthetic pathway for this compound via direct bromination.

The primary challenge in this route is controlling the extent of bromination. The electron-donating effect of the first bromine atom, although modest, can activate the ring towards further substitution, leading to a mixture of products.

| Impurity Name | Structure | Formation Pathway |

| Unreacted Terephthalic Acid | C₆H₄(COOH)₂ | Incomplete reaction. |

| 2,5-Dibromoterephthalic Acid | C₆H₂Br₂(COOH)₂ | Over-bromination of the desired product.[1] |

| 2,6-Dibromoterephthalic Acid | C₆H₂Br₂(COOH)₂ | Isomeric byproduct of over-bromination. |

| Tribromoterephthalic Acid | C₆HBr₃(COOH)₂ | Further over-bromination of dibrominated species.[1] |

| Tetrabromoterephthalic Acid | C₆Br₄(COOH)₂ | Complete bromination of the aromatic ring.[1] |

| Residual Solvents | Varies | Incomplete removal of the reaction solvent (e.g., oleum, nitric acid). |

| Residual Catalysts | e.g., FeBr₃, I₂ | Incomplete removal of the Lewis acid or halogen carrier. |

Table 1: Potential Impurities in the Direct Bromination of Terephthalic Acid.

Controlling the stoichiometry of bromine and the reaction conditions (temperature, reaction time) is crucial to minimize the formation of polybrominated impurities.

Route B: Oxidation of 2-bromo-1,4-dimethylbenzene

This route involves the oxidation of the two methyl groups of 2-bromo-1,4-dimethylbenzene to carboxylic acids. This method can offer higher selectivity for the desired product compared to direct bromination.

Caption: Synthetic pathway for this compound via oxidation.

Impurities in this route primarily arise from incomplete oxidation or side reactions such as decarboxylation.

| Impurity Name | Structure | Formation Pathway |

| Unreacted 2-Bromo-1,4-dimethylbenzene | C₈H₉Br | Incomplete reaction. |

| 2-Bromo-4-methylbenzoic Acid | C₈H₇BrO₂ | Partial oxidation of one methyl group. |

| 4-Bromo-2-methylbenzoic Acid | C₈H₇BrO₂ | Isomeric partial oxidation product. |

| 4-Carboxybenzaldehyde equivalent | C₈H₅BrO₃ | Incomplete oxidation of one methyl group to the aldehyde stage. |

| Bromobenzoic Acid | C₇H₅BrO₂ | Decarboxylation of the product or an intermediate. |

| Residual Solvents | e.g., Acetic Acid | Incomplete removal of the reaction solvent. |

| Residual Metal Catalysts | e.g., Co, Mn salts | Incomplete removal of the oxidation catalyst. |

Table 2: Potential Impurities in the Oxidation of 2-bromo-1,4-dimethylbenzene.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-bromo-1,4-dimethylbenzene

This protocol is adapted from a literature procedure demonstrating a high-yield synthesis.

Materials:

-

2-bromo-1,4-dimethylbenzene

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Zirconium(IV) acetate

-

Sodium bromide

-

97% Acetic acid

-

Deionized water

Equipment:

-

Stirred autoclave with internal cooling coil and reflux condenser

-

Gas dispersion stirrer

-

Diafiltration apparatus

-

Vacuum oven

Procedure:

-

In a stirred autoclave, a mixture of 2-bromo-1,4-dimethylbenzene (541 mmol), cobalt(II) acetate tetrahydrate (0.625 mmol), manganese(II) acetate tetrahydrate (0.625 mmol), zirconium(IV) acetate (0.15 mmol), and sodium bromide (0.525 mmol) in 500 g of 97% acetic acid is prepared.

-

The mixture is stirred at a constant rate using a gas dispersion stirrer to ensure efficient gas mixing.

-

The autoclave is heated to 150 °C and maintained at this temperature for 2 hours.

-

The temperature is then ramped up to 180 °C and held for 4 hours.

-

Throughout the heating process, air is continuously vented at a back pressure of 400 psig (2.76 MPa).

-

After the reaction is complete, the pressure is slowly released, and the reactor is cooled to 50 °C.

-

The reaction products are drained, and the reactor is rinsed with two 50 g portions of acetic acid to collect any residual product.

-

The crude product is collected by diafiltration, washed with water, and dried under vacuum to yield this compound.

Expected Yield and Purity:

-

Yield: Approximately 85%

-

Purity: >99% (as determined by ¹H NMR)

Purification of this compound by Recrystallization

Recrystallization is a common method for purifying crude this compound.

Materials:

-

Crude this compound

-

Glacial acetic acid or a mixture of ethanol (B145695) and water

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., glacial acetic acid).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and its non-volatile impurities. A reversed-phase method is typically employed.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Table 3: Representative HPLC conditions for the analysis of this compound.

This method can effectively separate the main component from unreacted starting materials, over-brominated products, and partially oxidized intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities, such as residual solvents and unreacted 2-bromo-1,4-dimethylbenzene. Derivatization (e.g., esterification of the carboxylic acids) may be necessary to analyze the less volatile components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product and any isolated impurities. ¹H NMR can also be used for quantitative analysis (qNMR) to determine the purity of this compound.

Workflow for Impurity Identification and Quantification

Caption: Analytical workflow for impurity profiling of this compound.

Conclusion

The synthesis of high-purity this compound requires a thorough understanding and control of the reaction conditions to minimize the formation of process-related impurities. The choice of synthetic route has a significant impact on the impurity profile. Direct bromination of terephthalic acid is prone to over-bromination, while the oxidation of 2-bromo-1,4-dimethylbenzene can lead to incompletely oxidized intermediates. A robust analytical methodology, primarily relying on HPLC, is essential for the accurate quantification of impurities and for ensuring the quality of the final product. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and purification of this compound.

References

A Technical Guide to the Derivatization of 2-Bromoterephthalic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoterephthalic acid is a highly versatile polysubstituted aromatic dicarboxylic acid that serves as a crucial building block in modern organic synthesis. Its structure, featuring two carboxylic acid groups and a reactive bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification.[1] This versatility allows for its incorporation into a wide array of molecular scaffolds, making it an essential precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced materials like Metal-Organic Frameworks (MOFs).[1][2][3] This guide provides an in-depth overview of the core derivatization strategies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its application.

Derivatization of Carboxylic Acid Groups

The two carboxylic acid functionalities are primary sites for derivatization, commonly through esterification and amidation, to produce key synthetic intermediates.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and effective method for converting the carboxylic acid groups of this compound into their corresponding esters. The reaction is an acid-catalyzed equilibrium process where an excess of alcohol is used to drive the reaction toward the product.[4][5] The resulting diesters are valuable intermediates, often used to enhance solubility in organic solvents for subsequent cross-coupling reactions.

General Reaction Scheme: HOOC-C₆H₃(Br)-COOH + 2 R-OH ⇌ R-OOC-C₆H₃(Br)-COO-R + 2 H₂O

| Alcohol | Catalyst | Acid:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Methanol (B129727) | Sulfuric Acid | 1:10 | Reflux (~65) | 2 - 4 | >80 |

| Ethanol | Sulfuric Acid | 1:10 | Reflux (~78) | 4 - 6 | >80 |

| n-Butanol | p-Toluenesulfonic acid | 1:8 | Reflux (~117) | 6 - 8 | >75 |

Note: Data is compiled from typical Fischer esterification protocols.[4][5] Yields may vary based on specific conditions and scale.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 24.5 g, 0.1 mol).

-

Reagent Addition: Add methanol (150 mL), which serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture.

-

Reflux: Heat the mixture to reflux (approximately 65°C) using a heating mantle. Allow the reaction to proceed for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. Slowly pour the concentrated mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4]

-

Isolation: The white precipitate of dimethyl 2-bromoterephthalate is collected by vacuum filtration. Wash the solid with cold water (3 x 50 mL).

-

Purification and Drying: The crude product can be purified by recrystallization from methanol. Dry the purified crystals in a vacuum oven to yield the final product.

Direct Amidation

The formation of amide bonds directly from carboxylic acids and amines is a highly valuable transformation in drug development. Boron-based reagents have emerged as effective catalysts for this dehydration reaction, offering a more direct route compared to methods requiring activation of the carboxylic acid.[6][7][8]

| Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) |

| Benzylamine (B48309) | B(OCH₂CF₃)₃ | MeCN | 80 | 12 - 18 |

| Morpholine | Boric Acid | Toluene (with water removal) | 110 | 16 - 24 |

| Aniline | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Toluene | 25 - 50 | 12 - 24 |